molecular formula C12H13F2NO B6650202 N-[cyclopropyl-(2,5-difluorophenyl)methyl]acetamide

N-[cyclopropyl-(2,5-difluorophenyl)methyl]acetamide

Cat. No.: B6650202
M. Wt: 225.23 g/mol
InChI Key: WOYWMMNCJIRIIL-UHFFFAOYSA-N
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Description

N-[cyclopropyl-(2,5-difluorophenyl)methyl]acetamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a cyclopropyl group attached to a difluorophenyl ring, which is further connected to an acetamide moiety. The presence of fluorine atoms in the phenyl ring often imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopropyl-(2,5-difluorophenyl)methyl]acetamide typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Introduction of the difluorophenyl group: This step involves the fluorination of a phenyl ring, which can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling of the cyclopropyl and difluorophenyl groups: This can be achieved through cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of the acetamide moiety: This involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[cyclopropyl-(2,5-difluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound to corresponding alcohols or amines.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LAH) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol for SNAr reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Phenyl derivatives with different substituents replacing fluorine atoms.

Scientific Research Applications

N-[cyclopropyl-(2,5-difluorophenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[cyclopropyl-(2,5-difluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The cyclopropyl group may also contribute to the compound’s stability and reactivity, influencing its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyclopropyl-(2,4-difluorophenyl)methyl]acetamide
  • N-[cyclopropyl-(3,5-difluorophenyl)methyl]acetamide
  • N-[cyclopropyl-(2,5-dichlorophenyl)methyl]acetamide

Uniqueness

N-[cyclopropyl-(2,5-difluorophenyl)methyl]acetamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties. The combination of the cyclopropyl group and difluorophenyl ring also imparts distinct steric and electronic characteristics, differentiating it from other similar compounds.

Properties

IUPAC Name

N-[cyclopropyl-(2,5-difluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c1-7(16)15-12(8-2-3-8)10-6-9(13)4-5-11(10)14/h4-6,8,12H,2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYWMMNCJIRIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1CC1)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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